BenchChemオンラインストアへようこそ!

(-)-Donepezil Hydrochloride

Stereoselective pharmacokinetics Enantiomer plasma concentration Alzheimer's disease therapeutic monitoring

Select enantiopure (-)-Donepezil Hydrochloride (CAS 142057-78-1), the pharmacologically more active (S)-enantiomer, as your definitive chiral reference standard. Unlike racemic donepezil (CAS 120011-70-3), this certified enantiomer eliminates the 1.56-fold stereoselective exposure bias introduced by differential CYP2D6/CYP3A4 metabolism of (R)- vs (S)-donepezil. Essential for chiral LC-MS/MS method calibration, CYP isoform phenotyping assays, and sigma-1 receptor (Ki=14.6 nM) pharmacological probe studies where enantiomeric identity is critical. Substitution with racemate or other AChE inhibitors (rivastigmine, galantamine) is scientifically unsound for mechanistic studies requiring exact stereochemical assignment.

Molecular Formula C₂₄H₃₀ClNO₃
Molecular Weight 415.95
CAS No. 142057-78-1
Cat. No. B1146808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Donepezil Hydrochloride
CAS142057-78-1
Synonyms(S)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride; 
Molecular FormulaC₂₄H₃₀ClNO₃
Molecular Weight415.95
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Donepezil Hydrochloride (CAS 142057-78-1): Enantiopure AChE Inhibitor for Alzheimer's Research and Chiral Reference Standards


(-)-Donepezil Hydrochloride (CAS 142057-78-1) is the (S)-enantiomer hydrochloride salt of donepezil, a piperidine-class, reversible acetylcholinesterase (AChE) inhibitor. Donepezil is a racemate comprising equimolar (R)- and (S)-enantiomers; the (S)-(−)-enantiomer is the pharmacologically more active stereoisomer [1]. The compound acts by selectively inhibiting AChE over butyrylcholinesterase (BuChE), thereby increasing synaptic acetylcholine levels in the central nervous system [2]. Its high enantiomeric purity makes it a critical chiral reference standard for analytical method development, stereoselective pharmacokinetic studies, and research where enantiomer-specific pharmacological effects must be isolated from racemic background noise.

Why Racemic Donepezil or Alternative Cholinesterase Inhibitors Cannot Substitute for (-)-Donepezil Hydrochloride in Stereochemistry-Sensitive Applications


Substituting the racemate (CAS 120011-70-3) or other in-class AChE inhibitors for enantiopure (-)-Donepezil Hydrochloride introduces uncontrolled stereochemical variability that confounds pharmacokinetic, pharmacodynamic, and analytical results. The two donepezil enantiomers exhibit pronounced stereoselective metabolism: (R)-donepezil is cleared faster via CYP2D6/CYP3A4 than (S)-donepezil, yielding a 1.56-fold difference in steady-state plasma exposure [1]. Rivastigmine and galantamine, while also AChE inhibitors, lack the sigma-1 receptor affinity (Ki = 14.6 nM) that donepezil possesses and differ fundamentally in half-life, enzyme selectivity profile, and metabolic pathway—rendering cross-class substitution scientifically unsound for mechanistic studies or analytical method validation requiring exact enantiomeric identity [2].

Quantitative Differentiation Evidence for (-)-Donepezil Hydrochloride (142057-78-1) vs. R-Enantiomer, Racemate, and In-Class Alternatives


Stereoselective Steady-State Plasma Exposure: (S)-Donepezil Achieves 1.56× Higher Concentration Than (R)-Donepezil in Alzheimer's Patients

In a study of 52 Chinese patients with Alzheimer's disease receiving racemic donepezil, the mean pre-dose (Css-min) steady-state plasma concentration of (S)-donepezil was 23.37 ng/mL versus 14.94 ng/mL for (R)-donepezil—a 1.56-fold difference [1]. In 51 of 52 patients, (S)-donepezil plasma levels exceeded those of (R)-donepezil, with individual (R)/(S) ratios ranging from 0.34 to 0.85. This establishes that the (S)-(−)-enantiomer is the predominant circulating species, directly attributing pharmacological activity to this stereoisomer.

Stereoselective pharmacokinetics Enantiomer plasma concentration Alzheimer's disease therapeutic monitoring

Stereoselective Hepatic Metabolism: (R)-Donepezil Degrades Significantly Faster Than (S)-Donepezil in Human Liver Microsomes

In human liver microsomal incubations, (R)-donepezil was metabolized faster than (S)-donepezil, with the Vmax of (R)-donepezil being significantly higher than that of (S)-donepezil [1]. This stereoselective oxidative metabolism—mediated primarily by CYP2D6 and CYP3A4—mechanistically accounts for the 1.56-fold higher steady-state plasma levels of the (S)-enantiomer observed in patients. Neither enantiomer was found to be a P-glycoprotein (P-gp) substrate, and both exhibited high blood-brain barrier permeability (P(app) > 200; efflux ratios 1.11 and 0.99 for R- and S-, respectively).

Stereoselective metabolism CYP2D6/CYP3A4 Hepatic microsomal stability

Molecular Dynamics Evidence: S-Donepezil Forms a More Stable AChE Complex Than R-Donepezil

Molecular dynamics (MD) simulations (3 replicates × 50 ns) of AChE complexed with each enantiomer demonstrated that S-donepezil forms a more stable complex with acetylcholinesterase than R-donepezil, as assessed by RMSD analysis of protein backbone atoms and ligand movement during the final 5 ns of simulation [1]. This computational evidence supports preferential binding of the (S)-enantiomer at the AChE active site, consistent with the observed stereoselective pharmacokinetic advantage.

Molecular dynamics simulation AChE-ligand stability Computational pharmacology

Elimination Half-Life: Donepezil (70 h) vs. Rivastigmine (1–2 h) and Galantamine (6–8 h) — Once-Daily Dosing Feasibility

Donepezil exhibits an elimination half-life of approximately 70 hours, enabling once-daily oral dosing [1]. In contrast, rivastigmine has a very short half-life of 1–2 hours (though its pseudo-irreversible mechanism prolongs enzyme inhibition to ~8.5 h for AChE and ~3.5 h for BuChE), and galantamine has a half-life of 6–8 hours, typically requiring twice-daily administration [2]. This pharmacokinetic advantage of donepezil translates into simplified dosing regimens, reduced pill burden, and potentially improved patient compliance in clinical settings.

Pharmacokinetics Elimination half-life Dosing regimen comparison

Sigma-1 Receptor Affinity: Donepezil (Ki = 14.6 nM) vs. Rivastigmine and Tacrine (No Significant Affinity)

Donepezil binds with high affinity to the sigma-1 receptor (Ki = 14.6 nM), a chaperone protein implicated in neuroprotection, calcium signaling, and synaptic plasticity [1]. This affinity is functionally relevant: donepezil's antidepressant-like and memory-enhancing effects in behavioral models were blocked by the sigma-1 antagonist BD1047 and antisense probe treatment, whereas rivastigmine and tacrine did not exhibit sigma-1-mediated behavioral effects [1]. This represents a pharmacologically meaningful secondary mechanism beyond AChE inhibition that is absent in rivastigmine and tacrine.

Sigma-1 receptor Pharmacological differentiation Neuroprotection

AChE/BuChE Selectivity: Donepezil (≥1252-Fold Selective) vs. Rivastigmine (Dual AChE/BuChE Inhibitor)

Donepezil displays ≥1252-fold selectivity for acetylcholinesterase (AChE, IC50 = 5.7–6.7 nM) over butyrylcholinesterase (BuChE, IC50 = 7138–7400 nM) [1]. In contrast, rivastigmine is a dual inhibitor of both AChE and BuChE, and tacrine shows virtually no selectivity (AChE IC50 = 77 nM, BuChE IC50 = 69 nM). This high AChE selectivity of donepezil minimizes peripheral cholinergic side effects associated with BuChE inhibition (primarily gastrointestinal), which is a clinically meaningful distinction.

Cholinesterase selectivity Butyrylcholinesterase Enzyme inhibition profile

High-Impact Application Scenarios for (-)-Donepezil Hydrochloride in Academic, Pharmaceutical, and Industrial Research


Chiral Reference Standard for LC-MS/MS Bioanalytical Method Development and Enantiomer-Specific Therapeutic Drug Monitoring

The 1.56-fold difference in steady-state plasma concentrations between (S)- and (R)-donepezil [1] necessitates enantiomer-specific quantification in pharmacokinetic studies and therapeutic drug monitoring. (-)-Donepezil Hydrochloride (CAS 142057-78-1) serves as the certified enantiopure reference standard for calibrating chiral LC-MS/MS or capillary electrophoresis methods, enabling accurate determination of (S)/(R) ratios in plasma samples from Alzheimer's patients. This is essential for pharmacogenetic studies linking CYP2D6 polymorphisms to stereoselective donepezil metabolism.

In Vitro Stereoselective Metabolism Studies Using Human Liver Microsomes or Recombinant CYP Isoforms

The demonstrated stereoselective hepatic metabolism—with (R)-donepezil exhibiting a significantly higher Vmax than (S)-donepezil in human liver microsomes [1]—makes enantiopure (-)-Donepezil Hydrochloride the definitive substrate for CYP2D6 and CYP3A4 phenotyping assays. Researchers can use the pure (S)-enantiomer to isolate the contribution of individual CYP isoforms to donepezil clearance without interference from the faster-metabolized (R)-enantiomer, supporting drug-drug interaction studies and personalized dosing algorithm development.

Sigma-1 Receptor Pharmacology Research Requiring a Dual-Mechanism AChE/Sigma-1 Tool Compound

Donepezil's high-affinity sigma-1 receptor binding (Ki = 14.6 nM) is absent in rivastigmine and tacrine [1]. (-)-Donepezil Hydrochloride therefore provides a unique pharmacological probe for dissecting the contribution of sigma-1 receptor agonism to neuroprotection, calcium homeostasis, and cognitive enhancement—independently of cholinesterase inhibition. This is particularly relevant for academic groups investigating multimodal Alzheimer's disease mechanisms or screening next-generation sigma-1/AChE dual-target drug candidates.

Formulation Development and Polymorph Screening for Enantiopure Solid Dosage Forms

Donepezil hydrochloride exists in multiple crystalline polymorphic forms (Forms I, II, III, V), with Form III identified as the thermodynamically stable polymorph [1]. Using enantiopure (-)-Donepezil Hydrochloride as the starting material for polymorph screening ensures that the resulting crystal forms are stereochemically homogeneous, avoiding the potential for differential polymorphic behavior between enantiomers that could impact solubility, dissolution rate, and ultimately bioavailability of solid oral dosage forms.

Quote Request

Request a Quote for (-)-Donepezil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.